N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE
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Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C19H20Cl2N4O4S and its molecular weight is 471.35. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reactions
Nitration reactions of aryl compounds, as demonstrated in the study by Jackson et al., are pivotal in the synthesis of nitrobenzothiazoles, which are key intermediates in producing various benzothiazole derivatives. These reactions highlight the chemical's versatility in organic synthesis, providing pathways to analogues of complex natural products like kuanoniamine A (Jackson et al., 2000).
Medicinal Chemistry and Drug Development
The synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands, as described by Vinusha et al., emphasize the compound's role in developing antimicrobial agents. These Schiff bases showed moderate antibacterial and antifungal activities, indicating potential applications in designing new therapeutic agents (Vinusha et al., 2015).
Materials Science
The work by Sobolčiak et al. on the synthesis and characterization of a light-switchable polymer demonstrates the utility of nitrobenzamide derivatives in materials science. This polymer's ability to switch from a cationic to a zwitterionic form upon light irradiation opens up new avenues for creating responsive materials with potential applications in drug delivery systems and tissue engineering (Sobolčiak et al., 2013).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor evaluations of thiazolidin-4-one derivatives, as explored by Deep et al., underscore the therapeutic potential of benzothiazole derivatives. One compound exhibited significant antimicrobial activity, while another showed promising anticancer effects, suggesting the chemical's applicability in developing novel antimicrobial and anticancer therapies (Deep et al., 2016).
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S.ClH/c1-22(2)10-11-23(18(25)12-4-6-13(7-5-12)24(26)27)19-21-16-15(28-3)9-8-14(20)17(16)29-19;/h4-9H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANXGYIYYPOJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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